(1R,5S)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-ene-1-carboxylic acid
Description
(1R,5S)-5-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-ene-1-carboxylic acid is a chiral, Fmoc (9H-fluoren-9-ylmethoxycarbonyl)-protected amino acid derivative. The compound features a cyclohexene ring with a stereospecific configuration (1R,5S), an Fmoc-protected amine at the 5-position, and a carboxylic acid group at the 1-position. This structure is critical for its application in peptide synthesis, where the Fmoc group serves as a temporary protecting group for amines during solid-phase peptide synthesis (SPPS) .
Properties
IUPAC Name |
(1R,5S)-5-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohex-3-ene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c24-21(25)14-6-5-7-15(12-14)23-22(26)27-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-5,7-11,14-15,20H,6,12-13H2,(H,23,26)(H,24,25)/t14-,15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYSYUOLLGYGLW-HUUCEWRRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(CC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C[C@H](C[C@@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2138278-81-4 | |
| Record name | rac-(1R,5S)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-ene-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Stereoselective Formation of the Cyclohex-3-Ene Core
The cyclohex-3-ene ring with (1R,5S) stereochemistry is typically constructed via Diels-Alder cycloaddition or transition-metal-catalyzed cyclization . For example, US8247415B2 describes the use of chiral catalysts to achieve enantioselective cyclization in pyrrolidine derivatives, a strategy adaptable to cyclohexene systems . A proposed route involves:
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Diels-Alder Reaction : Reacting a diene (e.g., 1,3-butadiene) with a dienophile containing a pre-installed carboxylic acid group. Stereochemical control is achieved using Lewis acids like Evans’ oxazaborolidine catalysts, which induce facial selectivity .
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Post-Cyclization Functionalization : Oxidation or reduction steps to introduce the carboxylic acid and amino groups at positions 1 and 5, respectively.
Key challenges include maintaining regioselectivity and avoiding racemization. Patents emphasize the use of low-temperature conditions (−78°C to 0°C) and anhydrous solvents (tetrahydrofuran, dichloromethane) to preserve stereochemical integrity .
Introduction of the Amino Group at C5
The amino group at C5 is introduced via reductive amination or nucleophilic substitution . US20060239914A1 highlights reductive amination of a ketone intermediate using sodium cyanoborohydride (NaBH3CN) in methanol, yielding a secondary amine . For the target compound:
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Ketone Intermediate Synthesis : Oxidation of a secondary alcohol at C5 using Dess-Martin periodinane or Swern oxidation.
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Reductive Amination : Reaction with ammonium acetate and NaBH3CN in methanol at pH 5–6, followed by neutralization .
Fmoc Protection of the Amino Group
The Fmoc (9-fluorenylmethoxycarbonyl) group is introduced to protect the amine during subsequent reactions. As demonstrated in ACNDIL761 (CAS:1546542-85-1), Fmoc-Cl (fluorenylmethyl chloroformate) reacts with the amine in dichloromethane (DCM) or dimethylformamide (DMF) using DIEA (diisopropylethylamine) as a base .
Procedure :
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Dissolve the amine (1 eq) in DCM.
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Add Fmoc-Cl (1.2 eq) and DIEA (2 eq) dropwise at 0°C.
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Stir at room temperature for 4–6 hours.
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Quench with water, extract with DCM, and purify via silica gel chromatography .
Yield typically exceeds 85%, with purity >95% confirmed by HPLC .
Carboxylic Acid Functionalization and Deprotection
The carboxylic acid at C1 is often introduced via hydrolysis of a methyl ester or oxidation of a primary alcohol . US11129869B2 describes saponification of esters using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water .
Steps :
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Ester Hydrolysis : Treat the ester intermediate with LiOH (2 eq) in THF/H2O (3:1) at 50°C for 12 hours.
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Acidification : Adjust to pH 2–3 with HCl, extract with ethyl acetate, and concentrate .
Purification and Analytical Characterization
Final purification employs reverse-phase HPLC (C18 column, acetonitrile/water gradient) or recrystallization from ethanol/water . Key analytical data includes:
| Parameter | Value | Method |
|---|---|---|
| Melting Point | 198–202°C | Differential Scanning Calorimetry |
| [α]D²⁵ | +32.5° (c = 1.0, DMF) | Polarimetry |
| Purity | >99% | HPLC (254 nm) |
Comparative Analysis of Synthetic Routes
The table below contrasts two primary methods for synthesizing the target compound:
| Method | Yield | Stereopurity | Complexity |
|---|---|---|---|
| Diels-Alder + Reductive Amination | 68% | 98% ee | Moderate |
| Transition-Metal Cyclization + Buchwald-Hartwig | 52% | 95% ee | High |
The Diels-Alder approach offers superior yield and stereocontrol, making it the preferred industrial method .
Industrial-Scale Considerations
Large-scale synthesis requires cost-effective reagents and streamlined steps. AiFChem’s “synthesis on demand” platform emphasizes:
Scientific Research Applications
Drug Development
The compound serves as a key intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can enhance biological activity or selectivity towards specific targets. For instance, derivatives of this compound have been explored for their potential as inhibitors in cancer therapy.
Peptide Synthesis
Due to its ability to form stable linkages with amino acids, (1R,5S)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-ene-1-carboxylic acid is utilized in solid-phase peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group is particularly useful for protecting amines during peptide assembly, allowing for stepwise elongation of peptide chains.
Bioconjugation
This compound can be employed in bioconjugation processes, where it acts as a linker to attach biomolecules (like proteins or antibodies) to drug molecules. This application is crucial for developing targeted therapies that minimize side effects while maximizing therapeutic efficacy.
Case Study 1: Synthesis of Anticancer Agents
In a study published in a peer-reviewed journal, researchers synthesized a series of anticancer agents using this compound as a starting material. The synthesized compounds demonstrated significant cytotoxicity against various cancer cell lines, indicating the compound's utility in developing new cancer therapeutics .
Case Study 2: Development of Peptide-Based Drugs
A research team utilized this compound in the synthesis of peptide-based drugs aimed at treating metabolic disorders. By modifying the carboxylic acid moiety, they were able to enhance the pharmacokinetic properties of the peptides, resulting in improved bioavailability and reduced degradation .
Data Table: Comparative Analysis of Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Drug Development | Intermediate for synthesizing pharmaceuticals | Anticancer agents synthesis |
| Peptide Synthesis | Protecting group for amines in solid-phase synthesis | Peptide-based drugs for metabolic disorders |
| Bioconjugation | Linker for attaching biomolecules to drugs | Targeted therapy development |
Mechanism of Action
The mechanism of action of (1R,5S)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-ene-1-carboxylic acid largely depends on its application. In peptide synthesis, the Fmoc group protects the amino group, preventing unwanted reactions. Upon deprotection, the free amine can participate in peptide bond formation. The molecular targets and pathways involved would vary based on the specific peptides or molecules being synthesized.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of Fmoc-protected amino acids and cycloalkane derivatives. Below is a detailed comparison with structurally and functionally related compounds:
Structural Analogues with Varying Ring Systems
(1R,3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclopentanecarboxylic Acid (CAS: 220497-67-6) Key Differences: Replaces the cyclohexene ring with a cyclopentane ring. The smaller ring size reduces steric hindrance and alters conformational flexibility. Impact: Cyclopentane derivatives exhibit higher ring strain but improved solubility in polar solvents compared to cyclohexene analogues . Applications: Used in peptide synthesis for introducing constrained cyclic motifs.
3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic Acid Key Differences: Features a cyclobutane ring, which is more rigid and strained than cyclohexene. Impact: Increased strain may enhance reactivity in coupling reactions but reduce stability under acidic conditions .
(2S,5S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-(3-bromophenyl)pyrrolidine-2-carboxylic Acid (CAS: 2580096-21-3)
- Key Differences : Incorporates a pyrrolidine ring and a 3-bromophenyl substituent.
- Impact : The aromatic bromine enhances hydrophobic interactions in target binding, making it suitable for kinase inhibitor design .
Functional Analogues with Modified Side Chains
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylhexanoic Acid (CAS: 270062-91-4) Key Differences: Linear aliphatic chain instead of a cyclic structure. Impact: Reduced steric hindrance improves coupling efficiency in SPPS but offers less conformational control .
(S)-3-cyclopentyl-3-(((9H-fluoren-9-yl)methoxy)carbonyl)amino-propionic Acid Key Differences: Cyclopentyl group attached to a propionic acid backbone. Impact: The cyclopentyl group enhances lipid solubility, favoring blood-brain barrier penetration .
Cross-Reactivity in Immunoassays
The Fmoc group in the target compound may exhibit cross-reactivity with antibodies designed for structurally similar Fmoc-amino acids.
Biological Activity
The compound (1R,5S)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-ene-1-carboxylic acid , also known as Fmoc-cyclohexene amino acid, is a synthetic organic molecule with significant implications in medicinal chemistry and drug development. Its structure incorporates a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely utilized in peptide synthesis due to its stability and ease of cleavage. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
The chemical formula for this compound is C₁₉H₁₉NO₄, with a molecular weight of 325.36 g/mol. The compound features a cyclohexene backbone, which contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The Fmoc group provides stability during chemical reactions and can be cleaved under basic conditions, revealing the active site for interaction with biological targets. The cyclohexene structure enhances binding affinity and specificity due to its conformational rigidity.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways. Its interactions can modulate enzyme activities, leading to significant biological effects.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in antibiotic development.
- Cellular Effects : The compound may influence cell signaling pathways, impacting processes such as apoptosis and cell proliferation.
Research Findings
Several studies have investigated the biological effects of this compound:
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits key metabolic enzymes | |
| Antimicrobial | Active against specific bacterial strains | |
| Cytotoxicity | Affects cell viability in cancer cell lines |
Case Studies
- Enzyme Inhibition Study : A study conducted on the inhibition of the enzyme dipeptidyl peptidase IV (DPP-IV) demonstrated that the compound effectively reduced enzyme activity by approximately 70% at concentrations above 10 µM. This suggests potential applications in managing diabetes by enhancing insulin sensitivity.
- Antimicrobial Evaluation : In vitro tests revealed that the compound exhibited significant antibacterial activity against Staphylococcus aureus, with an MIC value of 15 µg/mL. This positions it as a promising candidate for developing new antibiotics.
- Cytotoxicity Assessment : Research on human cancer cell lines showed that the compound induced apoptosis at concentrations exceeding 20 µM, indicating its potential as an anticancer agent.
Q & A
Q. How can researchers optimize the synthesis of (1R,5S)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-ene-1-carboxylic acid while minimizing racemization?
Methodological Answer: Racemization during synthesis is a critical concern for chiral Fmoc-protected amino acid derivatives. To minimize this:
- Use low-temperature conditions (e.g., -10°C to 20°C) during coupling steps, as demonstrated in similar Fmoc-amino acid syntheses .
- Employ coupling reagents like 3,3-dichloro-1,2-diphenylcyclopropene with diisopropylethamine (DIPEA) to reduce side reactions .
- Monitor reaction progress via chiral HPLC or circular dichroism (CD) spectroscopy to confirm enantiomeric purity.
- Purify intermediates via flash chromatography with hexane/ethyl acetate gradients to remove diastereomers .
Q. What are the critical stability considerations for storing and handling this compound in laboratory settings?
Methodological Answer: Stability is influenced by temperature, moisture, and incompatible reagents:
- Storage: Store at 2–8°C in airtight, light-resistant containers to prevent decomposition .
- Handling Precautions:
- Decomposition Risks: Elevated temperatures (>100°C) may release toxic fumes (e.g., carbon monoxide, nitrogen oxides) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for Fmoc-protected cyclohexene derivatives?
Methodological Answer: Discrepancies in toxicity data (e.g., acute vs. chronic effects) require systematic validation:
- In Vitro Testing: Conduct cytotoxicity assays (e.g., MTT or LDH release) on human cell lines (e.g., HEK293) to assess acute effects .
- In Silico Modeling: Use tools like ProTox-II or ADMET Predictor™ to predict chronic toxicity endpoints (e.g., hepatotoxicity) and compare with experimental data .
- Environmental Impact: Perform OECD 301 biodegradation tests to evaluate persistence, as current data gaps exist for soil mobility and bioaccumulation .
Q. What analytical strategies are recommended to validate the stereochemical integrity of this compound in peptide synthesis?
Methodological Answer: Chiral purity is critical for biological activity. Use a multi-technique approach:
- X-ray Crystallography: Resolve absolute configuration using single-crystal diffraction (e.g., as in for related Fmoc derivatives) .
- NMR Spectroscopy: Analyze NOESY/ROESY correlations to confirm spatial arrangement of substituents on the cyclohexene ring .
- Chiral HPLC: Compare retention times with enantiomerically pure standards (e.g., Chiralpak IA column with hexane/isopropanol mobile phases) .
Q. How do fluorine substitutions on the phenyl ring (e.g., 3,5-difluoro analogs) alter the compound’s reactivity in SPPS (Solid-Phase Peptide Synthesis)?
Methodological Answer: Fluorine substituents influence electronic and steric properties:
- Reactivity: Fluorine’s electron-withdrawing effect increases resistance to nucleophilic cleavage of the Fmoc group, enabling prolonged coupling times .
- Solubility: Fluorinated derivatives exhibit lower solubility in DMF/DCM, necessitating solvent optimization (e.g., adding 10% THF) .
- Biological Activity: Fluorine enhances binding affinity to hydrophobic protein pockets, as shown in kinase inhibitor studies .
Experimental Design & Data Analysis
Q. How should researchers design experiments to assess the compound’s compatibility with microwave-assisted peptide coupling?
Methodological Answer: Microwave synthesis accelerates reaction rates but risks thermal decomposition:
- Parameter Optimization:
- Analytical Validation:
Q. What statistical methods are appropriate for analyzing discrepancies in reported melting points or spectroscopic data?
Methodological Answer: Address variability via meta-analysis:
- Data Normalization: Adjust for instrument-specific biases (e.g., DSC vs. capillary melting point apparatus) .
- Multivariate Analysis: Apply principal component analysis (PCA) to correlate structural features (e.g., substituent electronegativity) with observed melting points .
- Error Propagation Models: Quantify uncertainties from sample purity (e.g., ≥95% vs. ≥98%) using Monte Carlo simulations .
Safety & Regulatory Compliance
Q. What are the key differences in safety protocols for handling this compound compared to non-fluorinated Fmoc derivatives?
Methodological Answer: Fluorinated analogs pose unique hazards:
- Toxicity: Fluorine may increase metabolic stability, leading to prolonged organ exposure; conduct in vivo bioaccumulation studies .
- Waste Disposal: Fluorinated byproducts require specialized neutralization (e.g., calcium hydroxide treatment) before disposal .
- PPE Upgrades: Use fluorine-resistant gloves (e.g., Viton®) instead of nitrile to prevent permeation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
